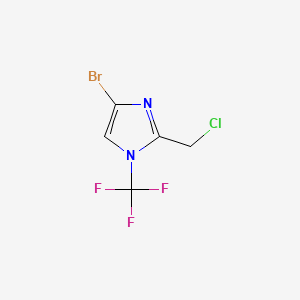
(E)-4-(2-Nitrovinyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl is an organic compound with a nitrovinyl group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl can be synthesized through a nitroaldol condensation reaction. In this process, nitromethane is reacted with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like methanol at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (E)-4-(2-Nitrovinyl)-1,1’-biphenyl are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of (E)-4-(2-Nitrovinyl)-1,1’-biphenyl involves its interaction with molecular targets through its nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(E)-(2-Nitrovinyl)benzene: A simpler analog with similar reactivity but lacking the biphenyl structure.
4-[(E)-2-Nitrovinyl]benzoic acid: Contains a carboxylic acid group, offering different reactivity and applications.
1-Nitro-3-(2-Nitrovinyl)benzene: Another nitrovinyl compound with different substitution patterns on the aromatic ring
Uniqueness
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional sites for chemical modification and potential for diverse applications. Its combination of a nitrovinyl group with a biphenyl backbone makes it a versatile compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-[(E)-2-nitroethenyl]-4-phenylbenzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11H/b11-10+ |
Clave InChI |
PNCOIHRUXGOUFA-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




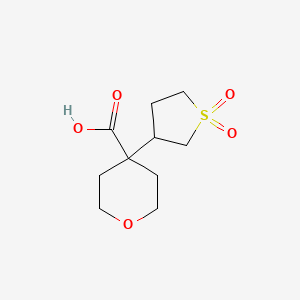
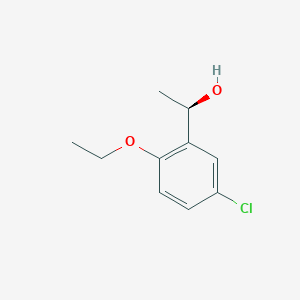
![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)
![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)

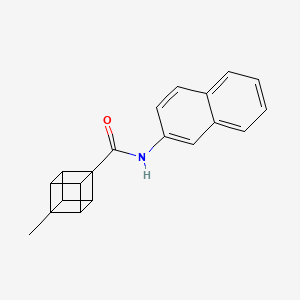
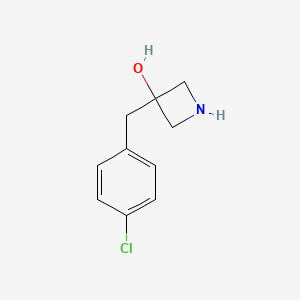
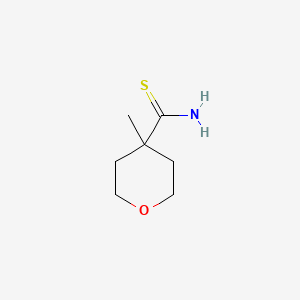
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)


